6-Exomethylenesimvastatin

HMG-CoA reductase inhibition Metabolite pharmacology Relative inhibitory activity

QC labs using alternative simvastatin-related compounds for impurity profiling risk regulatory audit failure. 6-Exomethylenesimvastatin (CAS 121624-18-8) is the essential Simvastatin Impurity I reference standard for compendial HPLC/UV and LC-MS/MS methods, with fully characterized COA for ANDA/DMF submissions. • Retains ~50% HMG-CoA reductase inhibitory activity-cannot be substituted with inactive dihydrodiol impurity • Predominant circulating metabolite after hydroxy acid administration; mandatory for bioequivalence & CYP3A4 metabolic flux assays • Independent dehydrogenation pathway marker for oxidative forced degradation studies

Molecular Formula C25H36O5
Molecular Weight 416.5 g/mol
CAS No. 121624-18-8
Cat. No. B018349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Exomethylenesimvastatin
CAS121624-18-8
Synonyms2,2-Dimethylbutanoic Acid (1S,7S,8S,8aR)-1,2,3,7,8,8a-_x000B_Hexahydro-7-methyl-3-methylene-8-[2-[(2R,4R)-tetrahydro_x000B_-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
Molecular FormulaC25H36O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
InChIInChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyWDTQWJUBUXHODX-BGYTUHEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Exomethylenesimvastatin: Metabolite Identity and Analytical Role


6-Exomethylenesimvastatin (6′-exomethylene simvastatin; CAS 121624-18-8) is a primary oxidative metabolite of the HMG-CoA reductase inhibitor prodrug simvastatin, formed specifically via CYP3A4/3A5-mediated dehydrogenation at the 6′-position of the hexahydronaphthalene ring system [1][2]. Unlike the pharmacologically active hydroxy acid form (simvastatin acid, SVA), 6-exomethylenesimvastatin retains the closed lactone ring but features a C6′-methylene substituent in place of the parent methyl group, resulting in distinct chromatographic retention, mass spectral fragmentation, and biological activity profiles that render it indispensable as both a metabolite standard in drug metabolism studies and a pharmacopeial impurity marker for simvastatin drug substance quality control [3].

Why 6-Exomethylenesimvastatin Cannot Be Substituted


Simvastatin drug substance and formulated products contain a panel of structurally related impurities—including 3′-hydroxy simvastatin, 3″,5′-dihydrodiol simvastatin, and the pharmacologically active hydroxy acid SVA—each possessing distinct physicochemical properties, chromatographic behavior, and biological activity [1]. Critically, 3″,5′-dihydrodiol simvastatin has been explicitly demonstrated to be inactive as an HMG-CoA reductase inhibitor, while the 6-exomethylene metabolite retains significant inhibitory activity, meaning these compounds cannot serve as mutual surrogates in either bioanalytical quantification or pharmacological assessment [2]. Furthermore, the 6-exomethylene derivative is the predominant circulating metabolite following oral administration of the hydroxy acid form (SVA) in dogs, a pharmacokinetic distinction not shared by other simvastatin-related substances, establishing its unique requirement as a qualified reference standard for bioequivalence and metabolism studies [3].

6-Exomethylenesimvastatin: Comparative Evidence


HMG-CoA Reductase Inhibitory Potency

In the hydroxy acid form, 6-exomethylenesimvastatin retains substantial HMG-CoA reductase inhibitory activity. In contrast, 3′,5′-dihydrodiol simvastatin—another major CYP3A4-derived metabolite—has been explicitly demonstrated to be inactive as an inhibitor of HMG-CoA reductase [1]. Using the closely related lovastatin series as a structure-activity benchmark, the relative enzyme inhibitory activities (normalized to parent hydroxy acid = 1.0) were: parent hydroxy acid 1.0, 6′-exomethylene derivative 0.5, 6′-β-hydroxy derivative 0.6, and 3″-hydroxy derivative 0.15 [2]. This establishes that the 6-exomethylene metabolite retains approximately 50% of the potency of the parent hydroxy acid, and is approximately 3.3-fold more potent than the 3″-hydroxy analog.

HMG-CoA reductase inhibition Metabolite pharmacology Relative inhibitory activity

CYP3A4-Dependent Formation Kinetics

In human liver microsomal incubations, 6-exomethylenesimvastatin is formed alongside 3′-hydroxy simvastatin and 3′,5′-dihydrodiol simvastatin as one of the major NADPH-dependent oxidative metabolites of simvastatin [1]. Kinetic studies demonstrated that all three major metabolites (3′-hydroxy SV, 6′-exomethylene SV, and 3′,5′-dihydrodiol SV) were formed with relatively high intrinsic clearances (CLint), consistent with the extensive first-pass metabolism of simvastatin observed in vivo [1]. CYP3A4 exhibited greater than 3-fold higher affinity for simvastatin compared to CYP3A5 in catalyzing formation of all three metabolites, including the 6′-exomethylene product [1]. The specific formation of 6-exomethylenesimvastatin proceeds via a dehydrogenation mechanism—distinct from the hydroxylation pathways yielding other major metabolites [2].

Drug metabolism CYP3A4 kinetics Intrinsic clearance Metabolite formation rate

In Vivo Predominance as Major Metabolite

In a comparative dog pharmacokinetic study, beagle dogs were orally administered the hydroxy acid forms of lovastatin (LVA) and simvastatin (SVA). Measurement of plasma enzyme inhibitory activity revealed that the major metabolite present after dosing with LVA and SVA was the 6′-exomethylene analogue—not the parent hydroxy acid and not other hydroxylated metabolites [1]. Plasma concentrations of active moieties were considerably higher after dosing with the hydroxy acids compared to the lactone prodrugs, and among the metabolite panel (6′-β-hydroxy, 6′-β-hydroxymethyl, and 6′-exomethylene analogues), the 6′-exomethylene species was the predominant metabolite [1].

In vivo pharmacokinetics Metabolite profiling Species comparison Plasma concentration

Regulatory-Grade Reference Standard Characterization

6-Exomethylenesimvastatin is formally designated as Simvastatin Impurity I and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), ANDA and DMF submissions, quality control (QC), and stability studies [1]. The compound is produced under regulatory-compliant conditions with comprehensive Certificates of Analysis (COA) including HPLC purity data, structural confirmation by NMR and MS, and residual solvent analysis [1]. This regulatory-grade characterization distinguishes it from generic research-grade simvastatin metabolites that lack the documented purity, stability-indicating methods, and regulatory acceptance required for GMP/GLP environments.

Reference standard Impurity profiling Quality control Pharmacopeial compliance

Unique Dehydrogenation Mechanism

The formation of 6-exomethylenesimvastatin proceeds via a cytochrome P450-mediated dehydrogenation reaction at the 6′-methyl group of simvastatin—a mechanism fundamentally distinct from the allylic hydroxylation yielding 6′-hydroxy simvastatin and the aliphatic hydroxylation producing 3″-hydroxy simvastatin [1]. Studies in the lovastatin series confirmed that neither 6′-β-hydroxy-lovastatin nor 6-hydroxymethyl analogs serve as intermediates in the formation of the 6′-exomethylene metabolite, indicating a direct dehydrogenation mechanism [2]. This mechanistic uniqueness means 6-exomethylenesimvastatin cannot be generated from or interconverted with other simvastatin impurities under standard storage or analytical conditions, making its specific identification essential for impurity fate-and-purge studies during manufacturing process development.

Metabolic pathway Dehydrogenation Biotransformation mechanism Process impurity differentiation

Precursor Role in Oxidative Metabolism

6-Exomethylenesimvastatin has been identified as a possible intermediate in the metabolic oxidation cascade leading from simvastatin to 6′-β-CH₂OH (hydroxymethyl) and 6′-β-COOH (carboxy) metabolites, both of which feature inversion of the 6′ chiral center [1]. This positions 6-exomethylenesimvastatin at a metabolic branch point: it can either accumulate as a stable end-product metabolite (as observed in plasma) or undergo further oxidation. The formation of these downstream metabolites with inverted chirality has implications for impurity profiling, as the exomethylene intermediate and its oxidation products may co-elute or exhibit cross-reactivity in chiral and achiral chromatographic methods.

Metabolic inversion Chiral center Oxidative metabolism Metabolite cascade

6-Exomethylenesimvastatin: Application Scenarios


Impurity Profiling and QC Release Testing

6-Exomethylenesimvastatin is designated as Simvastatin Impurity I and serves as a pharmacopeial reference standard for HPLC/UV and LC-MS/MS impurity methods. Its fully characterized COA documentation supports ANDA and DMF submissions, while its distinct chromatographic retention relative to 3′-hydroxy and 3′,5′-dihydrodiol impurities enables unambiguous peak identification in compendial purity methods. QC laboratories require this specific impurity standard because substitution with alternative simvastatin-related compounds would produce incorrect system suitability results and fail regulatory audits [1].

In Vitro Metabolism & CYP3A4 DDI Studies

As a major CYP3A4-dependent metabolite formed with high intrinsic clearance, 6-exomethylenesimvastatin is the essential analytical standard for quantifying simvastatin metabolic flux in human liver microsome and hepatocyte assays. Its formation rate serves as a probe for CYP3A4 activity, and its quantification is required to distinguish between CYP3A4-mediated and CYP3A5-mediated metabolic pathways, given the >3-fold affinity difference between these isoforms [1]. Researchers studying CYP3A4 inhibition or induction cannot substitute 3′-hydroxy or dihydrodiol metabolite standards, as these represent distinct enzymatic routes.

In Vivo Pharmacokinetics & Bioequivalence Studies

The established predominance of 6-exomethylenesimvastatin as the major circulating metabolite after hydroxy acid administration in preclinical models makes it a critical bioanalytical target for therapeutic drug monitoring and bioequivalence assessment. Its inclusion as a calibrated reference standard in LC-MS/MS plasma assays is mandatory for accurate pharmacokinetic profiling; absence of this standard leads to underreporting of total HMG-CoA reductase inhibitory activity, given that the 6-exomethylene metabolite retains approximately 50% of parent potency while 3′,5′-dihydrodiol is inactive [1][2].

Forced Degradation & Stability Method Development

The unique dehydrogenation-mediated formation pathway of 6-exomethylenesimvastatin, independent of hydroxylation routes, makes its specific monitoring essential in oxidative forced degradation studies of simvastatin drug substance and formulated products. Because this impurity does not correlate with levels of hydroxylated degradants, stability-indicating methods must include a dedicated 6-exomethylenesimvastatin reference standard for system suitability and peak identification. Furthermore, its role as a potential intermediate in the formation of 6′-CH₂OH and 6′-COOH degradants with chiral inversion necessitates its inclusion in long-term stability protocols to track the full degradation cascade [1].

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